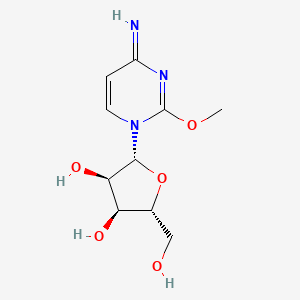
2-o-Methylcytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-o-Methylcytidine is a nucleoside compound where the 2’-hydroxyl group of the cytidine sugar moiety is substituted with a methoxy group. This modification results in a white crystalline powder that is colorless or slightly yellow. It has good solubility in water and methanol, slightly soluble in ethanol, and almost insoluble in ether and chloroform .
Métodos De Preparación
2-o-Methylcytidine can be synthesized through various methods. One common approach involves the acid-catalyzed methanol reaction of cytidine. Another method includes the metralin reaction of cytidine. These reactions typically require specific conditions such as controlled temperatures and pH levels to ensure the successful substitution of the hydroxyl group with a methoxy group . Industrial production methods often involve large-scale synthesis using these reactions, followed by purification processes to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
2-o-Methylcytidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water or methanol. The major products formed from these reactions depend on the specific reagents and conditions used but often include modified nucleosides or nucleotides .
Aplicaciones Científicas De Investigación
2-o-Methylcytidine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor or intermediate in the synthesis of novel compounds.
Biology: It plays a role in the study of RNA modifications and their effects on gene expression and regulation.
Medicine: It is involved in the development of antiviral and anticancer drugs.
Industry: It is used in the production of pharmaceuticals and as a standard in analytical applications.
Mecanismo De Acción
The mechanism of action of 2-o-Methylcytidine involves its incorporation into RNA molecules, where it can affect the stability and function of the RNA. The methoxy group substitution at the 2’ position of the ribose sugar can influence the RNA’s secondary structure and its interactions with proteins and other molecules. This modification can lead to the inhibition of viral RNA-dependent RNA polymerase activity, thereby blocking viral replication .
Comparación Con Compuestos Similares
2-o-Methylcytidine is unique due to its specific modification at the 2’ position of the ribose sugar. Similar compounds include:
2’-C-methylcytidine: This compound also has a methyl group substitution but at the 2’ carbon position, which affects its antiviral properties differently.
2’-O-Methylcytidine-d3: This is a deuterium-labeled version of this compound, used in research to study the pharmacokinetics and metabolism of the compound.
These compounds share similar structures but differ in their specific modifications and resulting biological activities.
Propiedades
Fórmula molecular |
C10H15N3O5 |
|---|---|
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(4-imino-2-methoxypyrimidin-1-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H15N3O5/c1-17-10-12-6(11)2-3-13(10)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,11,14-16H,4H2,1H3/t5-,7-,8-,9-/m1/s1 |
Clave InChI |
BWQUCFRVXFREJL-ZOQUXTDFSA-N |
SMILES isomérico |
COC1=NC(=N)C=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canónico |
COC1=NC(=N)C=CN1C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13150447.png)





![tert-Butyl 4-{5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13150475.png)


![4-Hydroxy-3-(4'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13150492.png)

![3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13150496.png)
![Benzyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B13150497.png)

